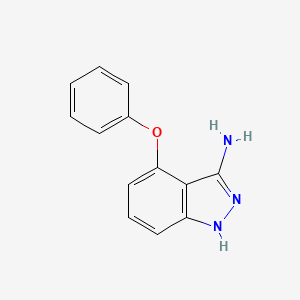

4-phenoxy-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-13-12-10(15-16-13)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZSMAKADDTQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467732 | |

| Record name | 4-phenoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816454-31-6 | |

| Record name | 4-phenoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Phenoxy 1h Indazol 3 Amine and Its Analogs

Strategies for Indazole Ring System Construction

The construction of the indazole scaffold can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope and reaction conditions. These methodologies are crucial for accessing the core structure of 4-phenoxy-1H-indazol-3-amine.

Cyclization Reactions in Indazole Synthesis

Cyclization reactions are a cornerstone in the synthesis of the indazole ring system. A prevalent method involves the condensation of a suitably substituted o-cyanophenyl precursor with hydrazine (B178648). For instance, the reaction of a 2-cyano-6-phenoxybenzonitrile derivative with hydrazine hydrate (B1144303) can lead to the formation of the this compound core. This transformation proceeds through an initial nucleophilic attack of hydrazine on the cyano group, followed by an intramolecular cyclization and tautomerization to yield the stable 1H-indazole. The choice of solvent and reaction temperature is critical to optimize the yield and minimize side products.

Another significant cyclization strategy is the reductive cyclization of ortho-nitrobenzyl compounds. While not directly leading to a 3-aminoindazole, this method can produce a precursor that can be later converted to the desired amine. For example, the reductive cyclization of an o-nitro-ketoxime can yield a 1H-indazole. semanticscholar.org

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, and the construction of substituted indazoles is no exception. These methods are particularly useful for introducing the phenoxy group at the 4-position or for further derivatization of the indazole core.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.gov In the context of this compound synthesis, this reaction can be employed to introduce an aryl or heteroaryl group at a specific position on the indazole ring, assuming a suitable halo-indazole precursor is available. For instance, a 4-bromo-1H-indazol-3-amine derivative could be coupled with a phenoxyboronic acid to install the desired phenoxy group. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. nih.govsemanticscholar.org Research has demonstrated the successful Suzuki-Miyaura coupling of 4-substituted NH-free indazoles, highlighting the feasibility of this approach for creating diverse analogs. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Indazole Scaffolds

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 75-80 | nih.gov |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 140 (MW) | Good to Excellent | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate to Good | nih.gov |

The Heck and Sonogashira coupling reactions are instrumental in introducing vinyl and alkynyl substituents, respectively, into aromatic systems. These reactions can be applied to a halo-indazole precursor to generate analogs of this compound with extended conjugation or reactive handles for further functionalization. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, typically employs a palladium catalyst and a copper co-catalyst. researchgate.net However, copper-free conditions have also been developed to circumvent issues like alkyne homocoupling. organic-chemistry.org The Heck reaction, on the other hand, facilitates the coupling of an alkene with an aryl or vinyl halide. researchgate.net The choice of reaction conditions, including the palladium source, ligand, base, and solvent, is crucial for achieving high yields and selectivity in both Heck and Sonogashira couplings. nih.govnih.govresearchgate.net

Amide Coupling Techniques for Derivatization

Once the this compound core is synthesized, the 3-amino group serves as a versatile handle for further derivatization through amide coupling reactions. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry contexts. Standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) can be used to couple carboxylic acids to the 3-amino group of the indazole. nih.gov This method has been successfully used to synthesize a series of 1H-indazole-3-carboxamide derivatives. nih.gov

Table 2: Common Reagents for Amide Coupling on 3-Aminoindazoles

| Coupling Reagent | Additive | Base | Solvent |

| HATU | - | DIPEA | DMF |

| EDC | HOBt | DIPEA | DCM |

| T3P | - | Pyridine | Acetonitrile |

Intramolecular Oxidative C-H Bond Amination Routes

A more modern and atom-economical approach to the synthesis of the indazole ring is through intramolecular oxidative C-H bond amination. This strategy involves the formation of a nitrogen-carbon bond by activating a C-H bond on the aromatic ring. For example, a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has been shown to be an efficient method for constructing a variety of 1H-indazoles. nih.govacs.org This method could potentially be adapted for the synthesis of 4-phenoxy substituted indazoles by starting with a precursor that already contains the phenoxy moiety on the aryl ring of the hydrazone. Similarly, copper-promoted oxidative intramolecular C-H amination of hydrazones has also been developed for the synthesis of 1H-indazoles. researchgate.net These methods offer the advantage of avoiding pre-functionalized starting materials, such as haloarenes, which are often required for cross-coupling reactions.

Other Synthetic Pathways for Indazole Cores

While specific routes to this compound are of primary interest, a broader understanding of indazole synthesis provides a valuable context for the development of novel and efficient methodologies. A variety of strategies have been developed for the construction of the indazole ring system, often tailored to achieve specific substitution patterns.

One common approach involves the cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the reaction of 2-bromobenzonitriles with benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence, offers a general route to substituted 3-aminoindazoles. organic-chemistry.org This method provides an alternative to the traditional nucleophilic aromatic substitution (SNAr) reaction of hydrazine with o-fluorobenzonitriles. organic-chemistry.org

Transition metal-catalyzed reactions have also proven to be powerful tools in indazole synthesis. Palladium-catalyzed intramolecular C-H amination of aminohydrazones is one such method. nih.gov Additionally, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can produce 3-aminoindazoles through a cascade process. organic-chemistry.org

Another important strategy is the [3+2] cycloaddition reaction. The reaction of arynes with hydrazones or other diazo compounds can efficiently construct the 1H-indazole skeleton under mild conditions. organic-chemistry.org Recent advancements have also explored metal-free conditions, such as the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which offers an operationally simple and environmentally friendly route to indazoles. organic-chemistry.org

The following table summarizes some of the diverse synthetic pathways to the indazole core:

| Starting Materials | Key Reaction Type | Catalyst/Reagent | Product Type |

| 2-Bromobenzonitriles and Benzophenone Hydrazone | Palladium-catalyzed Arylation / Cyclization | Palladium catalyst, Acid | Substituted 3-Aminoindazoles |

| Arynes and Hydrazones | [3+2] Cycloaddition | - | 1H-Indazoles |

| 2-Aminophenones and Hydroxylamine Derivatives | Condensation / Cyclization | Metal-free | 1H-Indazoles |

| 2-Halobenzonitriles and Hydrazine Derivatives | Copper-catalyzed Coupling / Condensation | Copper catalyst | Substituted 3-Aminoindazoles |

Functionalization of the this compound Scaffold

Once the core this compound structure is obtained, its further functionalization allows for the exploration of structure-activity relationships and the development of new derivatives with tailored properties. Key sites for modification include the phenoxy moiety, the indazole nitrogen atoms, the phenoxy ring, and the 3-amino group.

Introduction of Phenoxy Moiety

The introduction of the phenoxy group at the 4-position of the 1H-indazol-3-amine core is a crucial step in the synthesis of the target compound. A plausible and widely applicable method for this transformation is through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comchemistrysteps.com This would typically involve a 4-halo-1H-indazol-3-amine as the starting material, where the halogen acts as a leaving group.

The synthesis of a suitable precursor, such as 7-bromo-4-chloro-1H-indazol-3-amine, has been reported, demonstrating the feasibility of obtaining halo-substituted 3-aminoindazoles. nih.gov In a typical SNAr reaction, the 4-halo-1H-indazol-3-amine would be treated with phenol (B47542) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol to form the more nucleophilic phenoxide anion, which then attacks the electron-deficient carbon atom bearing the halogen on the indazole ring. The presence of the amino group at the 3-position and the pyrazole (B372694) ring can influence the reactivity of the 4-position towards nucleophilic attack.

The general reaction scheme can be depicted as follows:

The choice of solvent and reaction temperature is critical for the success of SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the reaction.

Modifications at the 1H-Indazole Nitrogen (N1)

The nitrogen atoms of the indazole ring are common sites for functionalization, with N1-alkylation being a particularly important transformation. The regioselectivity of N-alkylation can be influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the nature of the alkylating agent and the reaction conditions.

For the this compound scaffold, N1-alkylation can be achieved by treating the compound with an alkyl halide or another suitable electrophile in the presence of a base. A common procedure involves the use of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF). This combination has been shown to be effective for the selective N1-alkylation of a variety of substituted indazoles. The reaction proceeds through the deprotonation of the N1-H, followed by nucleophilic attack of the resulting indazolide anion on the alkylating agent.

Recent developments have highlighted methodologies for achieving high N1-selectivity. For instance, a data-driven approach has led to the development of a highly selective and scalable N1-alkylation procedure that is practical and broad in scope. rsc.org These methods often rely on thermodynamic control to favor the formation of the more stable N1-alkylated product.

The following table provides examples of conditions for N1-alkylation of indazoles:

| Alkylating Agent | Base | Solvent | General Outcome |

| Alkyl Halide (e.g., R-Br, R-I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | High N1-selectivity |

| Alkyl Halide | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Mixture of N1 and N2 isomers |

| Dialkyl Sulfate | Sodium Hydroxide (NaOH) | Water/Organic co-solvent | Variable selectivity |

Substitutions on the Phenoxy Ring

The phenoxy ring of this compound offers another avenue for structural diversification. This aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. The directing effect of the ether oxygen and the electronic nature of the indazole core will influence the position of substitution on the phenoxy ring.

Common electrophilic aromatic substitution reactions that could be applied to the phenoxy ring include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group, primarily at the ortho and para positions of the phenoxy ring relative to the ether linkage.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst could introduce halogen atoms onto the phenoxy ring.

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride.

Friedel-Crafts Alkylation: Alkyl groups can be introduced using an alkyl halide and a Lewis acid catalyst, although this reaction can be prone to polyalkylation and rearrangements.

The specific conditions for these reactions would need to be optimized to account for the presence of the indazole moiety, which also contains reactive sites.

Derivatization of the 3-Amine Group

The 3-amino group of this compound is a versatile functional handle for a wide range of chemical transformations. Its nucleophilic nature allows for reactions with various electrophiles to form amides, sulfonamides, ureas, and other derivatives.

Acylation: The reaction of the 3-amino group with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, readily forms the corresponding amides. This is a common strategy for modifying the properties of amino-containing compounds. For example, a multi-step synthesis of 1H-indazole-3-amine derivatives involved an initial acylation step with chloroacetic anhydride. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is often found in biologically active molecules.

Urea and Thiourea Formation: The 3-amino group can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These moieties can participate in hydrogen bonding and are often incorporated into drug candidates.

Reductive Amination: The primary amine can also undergo reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield secondary or tertiary amines.

The following table illustrates some common derivatization reactions of the 3-amino group:

| Reagent | Product Type |

| Acyl Chloride (R-COCl) | Amide |

| Sulfonyl Chloride (R-SO2Cl) | Sulfonamide |

| Isocyanate (R-NCO) | Urea |

| Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

Novel Synthetic Route Development for this compound and Related Structures

The development of novel and efficient synthetic routes to this compound and its analogs is crucial for facilitating their study and potential applications. A notable example of a practical and scalable synthesis of a related halo-substituted 3-aminoindazole is the preparation of 7-bromo-4-chloro-1H-indazol-3-amine. nih.gov This synthesis starts from the inexpensive 2,6-dichlorobenzonitrile (B3417380) and involves a two-step sequence of regioselective bromination followed by heterocycle formation with hydrazine. nih.gov This approach provides a potential blueprint for the large-scale production of a key precursor for this compound.

A potential novel synthetic route to this compound could be envisioned as a multi-step process:

Starting Material: 2-Fluoro-5-halobenzonitrile. The presence of a fluorine atom at the 2-position facilitates the initial cyclization with hydrazine to form the 3-aminoindazole core. The halogen at the 5-position can be later transformed into the 4-phenoxy group.

Indazole Formation: Reaction with hydrazine hydrate to form the 5-halo-1H-indazol-3-amine.

Introduction of the Phenoxy Group: A nucleophilic aromatic substitution reaction with phenol and a suitable base to displace the halogen at the 5-position (which would be the 4-position after renumbering of the indazole ring).

Alternatively, a convergent synthesis could be developed where a phenoxy-substituted benzonitrile (B105546) is prepared first, followed by the cyclization to form the indazole ring. The efficiency and scalability of such routes would depend on the availability of starting materials and the optimization of each reaction step. The use of flow chemistry has also been explored for the synthesis of indazoles, offering advantages in terms of safety, reproducibility, and scalability. researchgate.net

Molecular Mechanisms of Action and Biological Target Engagement

Exploration of Molecular Targets of 4-phenoxy-1H-indazol-3-amine and Derivatives

The indazole scaffold is a prominent feature in a multitude of clinically evaluated and approved kinase inhibitors. researchgate.net Derivatives of this compound have been synthesized and evaluated for their ability to modulate the activity of several key families of protein kinases, demonstrating the versatility of this chemical framework in targeting diverse components of the kinome.

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication, and its overexpression is linked to the development and progression of various cancers. bohrium.com Consequently, the development of selective PLK4 inhibitors is a significant area of cancer research. bohrium.com The indazole scaffold has proven to be a fruitful starting point for potent PLK4 inhibitors.

One of the most notable indazole-based PLK4 inhibitors is CFI-400945, which exhibits high potency and selectivity. nih.govresearchgate.net It is an orally available, ATP-competitive inhibitor with a reported IC50 value of 2.8 nM. researchgate.netnih.gov Treatment with CFI-400945 deregulates centriole duplication, leading to mitotic defects, polyploidy, and ultimately apoptotic death in cancer cells. nih.gov

Further research into indazole derivatives has yielded other potent compounds. For instance, by using N-(1H-indazol-6-yl)benzenesulfonamide as a core structure, researchers developed a series of inhibitors where compound K22 showed exceptional PLK4 inhibitory activity with an IC50 of 0.1 nM. bohrium.comresearchgate.net Another indazole derivative, Axitinib, which is known as a pan-VEGFR inhibitor, also demonstrates inhibitory activity against PLK4 with an IC50 of 6.5 nM. researchgate.net

| Compound | Core Structure | PLK4 IC50 |

|---|---|---|

| CFI-400945 | Indazole | 2.8 nM |

| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.1 nM |

| Axitinib | Indazole | 6.5 nM |

| CFI-400437 | Indazole | 0.6 nM |

Haspin is a serine/threonine kinase that phosphorylates histone H3 at threonine 3 (H3T3ph), a crucial step for the proper localization of the chromosomal passenger complex, including Aurora B kinase, at the centromere during mitosis. rsc.org The inhibition of Haspin is therefore an attractive strategy for anticancer drug development.

Recently, N1-benzoylated 5-(4-pyridinyl)indazole-based derivatives have been developed as inhibitors targeting Haspin and the related Clk4 kinase. nih.govnih.gov From a newly identified indazole hit, two compounds, 18 and 19, were synthesized that exhibit exceptional and distinct inhibitory profiles. nih.gov Compound 19, which features a 4-acetyl benzoyl group, demonstrated high selectivity for Haspin, with an IC50 of 0.155 μM. nih.gov In contrast, compound 18 (with a 2-acetyl benzoyl group) showed a preference for inhibiting Clk4 but retained activity against Haspin (IC50 = 0.542 μM). nih.gov Molecular docking studies suggest that modifications to the benzoyl substituent on the indazole scaffold can be used to toggle the selectivity between these two kinases, despite the high homology of their ATP-binding sites. nih.gov

| Compound | Core Structure | Target Kinase | IC50 |

|---|---|---|---|

| Compound 19 (4-acetyl benzoyl) | N1-benzoylated 5-(4-pyridinyl)indazole | Haspin | 0.155 μM |

| Compound 18 (2-acetyl benzoyl) | N1-benzoylated 5-(4-pyridinyl)indazole | Haspin | 0.542 μM |

| Compound 18 (2-acetyl benzoyl) | N1-benzoylated 5-(4-pyridinyl)indazole | Clk4 | 0.088 μM |

Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. acs.org The indazole moiety is present in several multi-targeted ATP-competitive tyrosine kinase inhibitors. researchgate.net

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy. The indazole-based drug Axitinib is a potent inhibitor of VEGFR, and other indazole derivatives have also been explored for this activity. researchgate.net The binding of VEGF to its receptor triggers a signaling cascade that involves the activation of phospholipase Cγ (PLCγ) and protein kinase C (PKC), ultimately promoting endothelial cell proliferation. Inhibitors targeting this pathway can block these downstream effects.

Beyond VEGFR, indazole derivatives have been developed to target other tyrosine kinases. For example, replacing the hinge-binding motif of the Bcr-Abl inhibitor ponatinib (B1185) with other heterocycles, including indazole, has led to the development of potent inhibitors against the T315I mutant of Bcr-Abl, which confers resistance to imatinib.

While the indazole scaffold is widely recognized for its utility in designing kinase inhibitors, its derivatives have also shown inhibitory activity against other classes of enzymes, demonstrating broader therapeutic applicability.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which helps cancer cells evade the immune system. nih.gov This makes IDO1 a compelling target for cancer immunotherapy. nih.gov

The 1H-indazole scaffold has been identified as a novel and interesting framework for the development of IDO1 inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that the indazole core is essential for activity, with substituents at the 4- and 6-positions significantly influencing inhibitory potency. nih.gov It has been suggested that indazole derivatives may act as Type II inhibitors, preferentially binding to the ferrous state of the IDO1 heme iron. Docking models indicate that these compounds interact with the ferrous heme ion and key residues within hydrophobic pockets of the enzyme's active site. nih.gov

Several 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated. Compound 35 was identified as a potent dual inhibitor of both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO), with an enzymatic IC50 value of 0.74 μM against IDO1. Another study identified compound 2g as having an IC50 of 5.3 μM for IDO1. nih.gov These findings highlight the potential of the indazole scaffold for creating effective IDO1 inhibitors for cancer immunotherapy.

| Compound | Core Structure | Target Enzyme | IC50 (Enzymatic Assay) |

|---|---|---|---|

| Compound 35 | 4,6-substituted-1H-indazole | IDO1 | 0.74 μM |

| Compound 35 | 4,6-substituted-1H-indazole | TDO | 2.93 μM |

| Compound 2g | 1H-indazole derivative | IDO1 | 5.3 μM |

Protein Complex Stabilization and Neurodegenerative Pathways

Currently, there is a notable absence of specific research findings directly implicating this compound in the stabilization of protein complexes or its involvement in neurodegenerative pathways in the available scientific literature. While the broader indazole scaffold is of interest in medicinal chemistry for a range of diseases, its specific role in the context of neurodegeneration remains an area for future investigation.

Cellular Pathway Perturbations

Research into the cellular effects of 1H-indazole-3-amine derivatives has revealed their capacity to perturb key cellular pathways involved in cell fate and proliferation. These effects are often concentration-dependent and can vary between different derivatives and cell types.

Several derivatives of 1H-indazole-3-amine have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cell lines. One study on a related compound, referred to as compound 6o, showed that it could induce apoptosis in a dose-dependent manner. nih.gov The mechanism of apoptosis induction by these derivatives is often linked to the modulation of key regulatory proteins.

The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. In the case of some 1H-indazole-3-amine derivatives, an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 have been observed. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade and the subsequent execution of apoptosis.

Table 1: Effect of a 1H-indazole-3-amine Derivative (compound 6o) on Apoptosis in K562 Cells

| Concentration (µM) | Total Apoptosis Rate (%) |

| 0 (Control) | 2.35 |

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

Data derived from a study on a related 1H-indazole-3-amine derivative. nih.gov

In addition to inducing apoptosis, certain 1H-indazole-3-amine derivatives have been shown to affect the regulation of the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer.

Studies on compound 6o, a 1H-indazole-3-amine derivative, have indicated that it can cause cell cycle arrest at the G2/M phase in a concentration-dependent manner. nih.gov This arrest prevents the cells from proceeding through mitosis, thereby inhibiting their proliferation. The percentage of cells in the G2/M phase was observed to increase with increasing concentrations of the compound.

Table 2: Effect of a 1H-indazole-3-amine Derivative (compound 6o) on Cell Cycle Distribution in K562 Cells

| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 52.13 | 36.54 | 11.33 |

| 10 | 48.97 | 34.11 | 16.92 |

| 12 | 45.12 | 31.89 | 22.99 |

| 14 | 41.23 | 29.54 | 29.23 |

Data derived from a study on a related 1H-indazole-3-amine derivative. nih.gov

The cellular effects of 1H-indazole-3-amine derivatives are mediated by their interaction with specific signaling cascades. As mentioned, the Bcl-2 family of proteins is a key target in the induction of apoptosis.

Furthermore, the p53/MDM2 signaling pathway has been identified as a potential target for some of these compounds. nih.gov The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis. MDM2 is a negative regulator of p53. By disrupting the p53-MDM2 interaction, certain 1H-indazole-3-amine derivatives can lead to an increase in the levels of p53, thereby promoting apoptosis and cell cycle arrest. nih.gov

While the Raf/Mek/Erk pathway is a crucial signaling cascade in cell proliferation and survival, and a known target for many cancer therapeutics, specific studies detailing the direct impact of this compound on this pathway are not currently available in the public scientific literature.

Structure Activity Relationship Sar Studies of 4 Phenoxy 1h Indazol 3 Amine Analogs

Elucidation of Key Pharmacophoric Features

The pharmacophore of 4-phenoxy-1H-indazol-3-amine analogs can be broken down into several key features that are crucial for their biological activity. The core of this pharmacophore is the 1H-indazole-3-amine moiety, which serves as a critical hinge-binding fragment. nih.gov The amino group at the C-3 position and the adjacent ring nitrogen (N-2) typically form hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP binding pocket. This interaction is a common feature among many indazole-based kinase inhibitors. nih.gov

The phenoxy group at the C-4 position is another essential pharmacophoric element. While direct studies on this compound are limited, in analogous heterocyclic kinase inhibitors like 1H-pyrazolo[3,4-b]quinolines, a C-4 phenoxy substituent has been shown to extend into the solvent-exposed region of the ATP pocket. mdpi.com This orientation allows for modifications to the terminal phenyl ring, which can be used to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability, or to gain additional interactions with the protein, thereby enhancing potency and selectivity.

Further key features include the potential for substitution at the N-1 position of the indazole ring. This position is often directed towards the solvent-exposed area, providing a vector for introducing larger substituents that can interact with surface residues of the target protein, influencing both efficacy and selectivity. acs.org

Influence of Substituents on Biological Activity

The biological activity of this compound analogs is highly sensitive to the nature and position of various substituents on the core scaffold.

While specific SAR studies on the phenoxy group of this compound are not extensively documented, general principles from related kinase inhibitors suggest that modifications here are critical. The electronic and steric properties of substituents on the terminal phenyl ring can significantly modulate activity. For instance, introducing electron-withdrawing groups or electron-donating groups can alter the electronic character of the phenoxy moiety, potentially affecting its interaction with the target protein. Furthermore, the position of these substituents (ortho, meta, or para) can influence the conformational preference of the phenoxy ring, which could be crucial for optimal binding. In other series of kinase inhibitors, such modifications have been shown to be key for improving potency and selectivity.

Substitutions on the benzonoid portion of the indazole ring have a profound impact on biological activity. Studies on related indazole sulfonamides as CCR4 antagonists have shown that at the C-4 position, methoxy- or hydroxyl-containing groups are among the more potent substituents. acs.org This suggests that an oxygen-linked substituent, such as the phenoxy group, is favorable for activity at this position.

For other positions on the indazole ring, SAR studies have revealed that only small groups are generally tolerated at the C-5, C-6, or C-7 positions. acs.org In one series, C-6 substituted analogs were preferred over C-5 or C-7 analogs. acs.org In another study focusing on 3,5-disubstituted indazole derivatives, the nature of the substituent at the C-5 position was found to be critical for anti-proliferative activity. nih.gov For example, a 3,5-difluoro substituent on a C-5 phenyl ring resulted in higher activity against the Hep-G2 cell line compared to other substitutions. nih.gov

The following table summarizes the inhibitory activity of selected C-5 substituted 1H-indazole-3-amine analogs against various cancer cell lines.

| Compound | R¹ (at C-5) | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. K562 | IC₅₀ (µM) vs. PC-3 | IC₅₀ (µM) vs. Hep-G2 |

|---|---|---|---|---|---|

| 5b | 3-fluorophenyl | >50 | >50 | >50 | 14.8 |

| 5e | 4-fluorophenyl | >50 | >50 | >50 | 11.2 |

| 5f | 4-(trifluoromethoxy)phenyl | >50 | >50 | >50 | 15.2 |

| 5j | 3,5-difluorophenyl | >50 | >50 | >50 | 9.82 |

Substitution at the N-1 position of the indazole ring is a common strategy for modulating the pharmacological properties of this class of compounds. The N-1 substituent typically projects towards the solvent-exposed region of the ATP-binding pocket, providing an opportunity to enhance potency and selectivity without disrupting the core hinge-binding interactions.

In a series of indazole arylsulfonamides, extensive SAR studies on the N-1 substituent revealed that meta-substituted benzyl (B1604629) groups were particularly effective. acs.org The introduction of an α-amino-3-[(methylamino)acyl] group on the benzyl ring led to the most potent compounds in the series. acs.org However, it was also noted that strongly basic amino groups at this position could lead to low oral absorption in vivo, highlighting the need to balance potency with pharmacokinetic properties. acs.org

The table below illustrates the effect of different N-1 substituents on the antagonist activity at the CCR4 receptor.

| Compound | N-1 Substituent | CCR4 IC₅₀ (nM) |

|---|---|---|

| 7a | 3-cyanobenzyl | 110 |

| 7b | 3-(aminomethyl)benzyl | 14 |

| 7c | 3-(acetylaminomethyl)benzyl | 19 |

| 7d | 3-((methylacetylamino)methyl)benzyl | 5.3 |

Correlating Structural Variations with Specific Target Interactions

The integration of SAR data allows for a rational understanding of how specific structural variations correlate with interactions at the molecular target, typically a protein kinase.

Hinge-Binding Interaction: The unsubstituted 3-amino group on the 1H-indazole core is fundamental for anchoring the molecule within the ATP-binding site. This is achieved through the formation of hydrogen bonds with the kinase hinge region, a feature that is conserved across many inhibitors of this class. nih.gov

Selectivity and Potency through N-1 Substitution: Modifications at the N-1 position directly influence both potency and selectivity. By extending into solvent-exposed regions or less conserved sub-pockets of the ATP-binding site, N-1 substituents can form additional interactions (hydrophobic, electrostatic, or hydrogen bonds) with the target protein. For example, the increased potency observed with N-1 meta-substituted benzyl groups containing an α-amino-3-[(methylamino)acyl] moiety suggests that this group is optimally positioned to engage with a specific recognition site on the target receptor. acs.org

Computational and in Silico Approaches in 4 Phenoxy 1h Indazol 3 Amine Research

Virtual Screening for Ligand Discovery

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a biological target, such as a protein or enzyme. medchemexpress.comnih.gov This process reduces the number of compounds that need to be tested experimentally, saving time and resources. nih.gov Methodologies can be either ligand-based, which relies on the knowledge of known active molecules, or structure-based, which uses the three-dimensional structure of the target protein. nih.gov

No virtual screening studies specifically aimed at discovering ligands by targeting a biological receptor with 4-phenoxy-1H-indazol-3-amine or identifying this compound from a library have been reported in the available literature.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is commonly used to predict the interaction between a small molecule ligand and a protein's binding site. The results of a docking study can provide insight into the binding energy, affinity, and specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

There are no published molecular docking studies detailing the binding mode and interactions of this compound with any specific biological target. While docking has been performed on other indazole derivatives to assess their potential, similar data for the 4-phenoxy variant is unavailable. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov In drug discovery, DFT calculations are employed to determine various molecular properties, including geometric parameters, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations help in understanding the molecule's stability, reactivity, and electrostatic potential, providing insights into its potential biological activity.

Specific DFT calculations for this compound to determine its molecular properties and reactivity have not been reported in the available scientific literature.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govmdpi.com In the context of drug discovery, MD simulations are used to study the dynamic behavior of a ligand-protein complex, providing a more realistic representation of the interactions in a biological environment compared to static docking models. nih.gov These simulations can reveal the stability of the binding pose, conformational changes in the protein or ligand, and the role of solvent molecules, offering a deeper understanding of the binding mechanism. nih.govnih.gov

No studies utilizing Molecular Dynamics simulations to investigate the stability and dynamics of this compound when bound to a biological target have been found in the literature.

In Silico Design and Optimization of Novel Analogs

In silico design involves the use of computational methods to design or modify molecules with desired properties. nih.gov Starting from a lead compound, researchers can design novel analogs by making structural modifications intended to improve potency, selectivity, or pharmacokinetic properties. mdpi.com Computational tools like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and free energy calculations guide this optimization process before the compounds are synthesized and tested. nih.govmdpi.com

There is no available research that describes the in silico design and optimization of novel analogs based on the this compound scaffold.

Preclinical Biological Evaluation Methodologies for 4 Phenoxy 1h Indazol 3 Amine and Derivatives

In Vitro Cellular Assays

In vitro cellular assays are fundamental in the initial screening and characterization of the biological effects of 4-phenoxy-1H-indazol-3-amine and its analogs. These assays utilize cultured human cells to assess the compound's impact on cell viability, proliferation, and specific cellular pathways.

Antiproliferative Activity Assessment in Cancer Cell Lines (e.g., NCI-60 Panel)

A primary method for evaluating the anticancer potential of indazole derivatives is the assessment of their antiproliferative activity against a panel of human cancer cell lines. The U.S. National Cancer Institute's NCI-60 panel, which comprises 60 different human cancer cell lines representing nine types of cancer (leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system), is a standard tool for this purpose.

The general methodology involves exposing the cancer cell lines to the test compounds at various concentrations for a specified period, typically 48 hours. The antiproliferative effect is commonly determined using the Sulforhodamine B (SRB) assay, which measures cell protein content as an indicator of cell density. The results are often expressed as the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the measured protein at the end of the drug treatment period compared to that at the beginning).

While specific NCI-60 data for this compound is not publicly available, studies on related 1H-indazole-3-amine derivatives illustrate the application of this methodology. For instance, a series of indazole derivatives were evaluated against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (HepG2) cells, using the methyl thiazolyl tetrazolium (MTT) assay. nih.gov One promising compound from this series, compound 6o , demonstrated a significant inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov

Table 1: Antiproliferative Activity of Indazole Derivative 6o

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | >40 |

| PC-3 | Prostate Cancer | >40 |

| HepG2 | Hepatoma | >40 |

In another study, optimization of 1H-indazol-3-amine derivatives as fibroblast growth factor receptor (FGFR) inhibitors led to the identification of compounds with potent antiproliferative effects. nih.gov Compound 2a , for example, showed significant activity against KG1 (acute myelogenous leukemia) and SNU16 (gastric carcinoma) cell lines. nih.gov

Table 2: Antiproliferative Activity of FGFR Inhibitor 2a

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| KG1 | Acute Myelogenous Leukemia | 25.3 ± 4.6 |

Specific Enzyme and Receptor Inhibition Assays

To elucidate the mechanism of action, this compound and its derivatives are often tested for their ability to inhibit specific enzymes or receptors that are known to be involved in disease pathogenesis.

Enzyme Inhibition Assays: Many indazole derivatives are designed as protein kinase inhibitors. For example, derivatives of 1H-indazol-3-amine have been evaluated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy. nih.gov These assays typically involve incubating the purified enzyme with its substrate and the test compound. The inhibitory activity is measured by quantifying the product of the enzymatic reaction. The results are expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For compound 2a , the inhibitory activity against FGFR1 and FGFR2 was determined. nih.gov

Table 3: Enzyme Inhibition by Indazole Derivative 2a

| Enzyme | IC50 (nM) |

|---|---|

| FGFR1 | <4.1 |

Receptor Inhibition Assays: Similarly, the interaction of these compounds with specific cell surface or nuclear receptors is investigated. For example, while not directly a this compound, novel histamine (B1213489) H3-receptor antagonists with a 4-(3-(phenoxy)propyl)-1H-imidazole structure have been synthesized and evaluated. nih.gov These assays often involve radioligand binding studies where the ability of the test compound to displace a known radioactive ligand from its receptor is measured. The affinity of the compound for the receptor is expressed as the Ki (inhibition constant) or IC50 value.

Cell-Based Functional Screens (e.g., Apoptosis, Cell Cycle Progression)

To understand the cellular consequences of compound treatment, functional screens are performed. These assays investigate the effects on fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression.

Apoptosis Assays: The induction of apoptosis is a desirable characteristic for anticancer agents. The Annexin V-FITC/Propidium (B1200493) Iodide (PI) assay is a common method used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity. Flow cytometry is used to analyze the stained cells.

For instance, compound 6o was shown to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov After 48 hours of treatment, the total apoptosis rates increased with higher concentrations of the compound. nih.gov

Table 4: Apoptosis Induction in K562 Cells by Compound 6o

| Concentration (µM) | Total Apoptosis Rate (%) |

|---|---|

| 0 (Control) | N/A |

| 10 | 9.64 |

| 12 | 16.59 |

Cell Cycle Progression Assays: The effect of compounds on the cell cycle is often analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment of K562 cells with compound 6o for 24 hours resulted in an increase in the percentage of cells in the G0/G1 phase and a decrease in the S phase, indicating a G0/G1 cell cycle arrest. nih.gov

Table 5: Cell Cycle Analysis of K562 Cells Treated with Compound 6o

| Treatment | % of Cells in G0/G1 Phase |

|---|---|

| Negative Control | 29.4 |

| Compound 6o (10 µM) | 31.8 |

| Compound 6o (12 µM) | 36.4 |

In Vitro Antibacterial and Antifungal Activity Evaluations

The therapeutic potential of this compound and its derivatives extends beyond oncology to infectious diseases. Standardized methods are used to evaluate their in vitro activity against a panel of pathogenic bacteria and fungi.

The antibacterial and antifungal activity is typically determined using broth microdilution or agar (B569324) diffusion methods to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

While specific data for this compound is limited, studies on related heterocyclic compounds demonstrate the methodologies. For example, novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating a phenoxy moiety were evaluated for their antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov The activity is often assessed by measuring the zone of inhibition in an agar diffusion assay or by determining the MIC in a broth microdilution assay. For instance, compound 12b from this series showed promising activity against S. aureus with a low MIC value. nih.gov

Table 6: Antibacterial Activity of a Phenoxy-Containing Heterocycle (12b)

| Bacteria | Method | Result |

|---|---|---|

| S. aureus | Zone of Inhibition | 16 ± 0.7 mm |

Similarly, for antifungal activity, compounds are tested against various fungal strains, such as Candida albicans and Aspergillus niger. The MIC is determined using methods similar to those for bacteria. A study on a new antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), showed its broad-spectrum activity with MIC values ranging from 0.0625 to 4 µg/mL against pathogenic fungi. nih.gov

Advanced Mechanistic Studies in Cellular Models

To gain a deeper understanding of how these compounds exert their biological effects, advanced mechanistic studies are conducted in cellular models. These studies often build upon the initial findings from functional screens.

For anticancer agents that induce apoptosis, Western blotting can be used to investigate the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2). An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction. Following treatment with an indazole derivative, changes in the expression of these proteins can confirm the engagement of the apoptotic machinery. nih.gov

Furthermore, to explore the mechanism of cell cycle arrest, the levels and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins, can be measured. A compound causing G0/G1 arrest, for example, might be investigated for its effects on CDK4/6 and cyclin D. These advanced studies are crucial for identifying the precise molecular targets and pathways modulated by this compound and its derivatives, which is essential for their further development as therapeutic agents.

Future Research Directions and Therapeutic Potential of 4 Phenoxy 1h Indazol 3 Amine in Academic Contexts

Development of Highly Selective and Potent Analogs

A primary focus of future research will be the rational design and synthesis of highly selective and potent analogs of 4-phenoxy-1H-indazol-3-amine. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, contributing to the activity of molecules like Linifanib by interacting with the hinge region of tyrosine kinases. nih.gov

Recent advancements in drug discovery methodologies, such as DNA-encoded library (DEL) screening, have proven effective in identifying novel and potent indazole-based inhibitors. stocktitan.netprnewswire.com For instance, a collaboration between BioAge Labs and HitGen utilized DEL technology to discover novel and potent indazole NLRP3 inhibitors. stocktitan.netprnewswire.com This approach allows for the rapid screening of vast chemical space to identify promising hit molecules. stocktitan.net

Structure-based drug design is another powerful tool for developing selective analogs. By understanding the binding interactions of this compound with its biological targets, researchers can introduce specific structural modifications to enhance potency and selectivity. For example, the introduction of fluorine substituents has been shown to improve the enzymatic and antiproliferative activities of 1H-indazol-3-amine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. nih.govnih.gov

The following table summarizes examples of potent indazole derivatives and their activities:

| Compound Derivative | Target | IC50 Value | Reference |

| 2a (containing 2,6-difluoro-3-methoxyphenyl) | FGFR1 | < 4.1 nM | nih.gov |

| 2a (containing 2,6-difluoro-3-methoxyphenyl) | FGFR2 | 2.0 ± 0.8 nM | nih.gov |

| 6o | K562 cell line | 5.15 µM | nih.gov |

| 89 | Bcr-AblWT | 0.014 µM | nih.gov |

| 89 | Bcr-AblT315I | 0.45 µM | nih.gov |

| 165 | RIP2 kinase | 5 nM | nih.gov |

This table is interactive. You can sort and filter the data.

Exploration of Novel Therapeutic Applications Beyond Current Indications

While indazole derivatives have been extensively investigated for their antitumor properties, their therapeutic potential extends to a wide range of other diseases. nih.gov Future academic research should focus on exploring these novel applications for this compound and its analogs.

The diverse biological activities of indazole compounds include anti-inflammatory, antibacterial, and anti-diabetic properties. nih.gov For example, some indazole derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key driver of age-related inflammation implicated in neurodegenerative conditions, cardiovascular disease, and metabolic disorders like obesity. prnewswire.com

Furthermore, certain indazole derivatives have shown activity as cannabinoid (CB)1 receptor agonists, suggesting potential applications in pain management and the treatment of rheumatoid arthritis and osteoarthritis. google.com The exploration of these and other potential indications will be crucial in expanding the therapeutic utility of the this compound scaffold.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a more comprehensive understanding of the mechanisms of action of this compound and its analogs, the integration of multi-omics data is essential. nih.gov This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of cellular processes. nih.govnih.gov

By analyzing the effects of these compounds on different molecular layers, researchers can identify key signaling pathways and regulatory networks that are perturbed. nih.gov For instance, integrating transcriptomic and proteomic data can reveal how changes in gene expression translate to alterations in protein levels and cellular function. researchgate.net This integrated analysis can help in understanding the complex biology systematically and bridging the gap from genotype to phenotype. nih.gov

Multi-omics approaches can also aid in identifying biomarkers for drug response and in understanding potential mechanisms of drug resistance. mdpi.com The application of machine learning and other advanced computational methods will be critical for analyzing and interpreting these large and complex datasets. nih.gov

Advancements in Synthetic Scalability for Research Purposes

The advancement of research on this compound and its derivatives is contingent upon the availability of efficient and scalable synthetic methods. While numerous synthetic routes to indazole derivatives have been developed, there is a continuous need for optimization to support extensive preclinical and clinical studies. nih.gov

Recent developments in synthetic chemistry have focused on improving the efficiency and scalability of indazole synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are commonly employed for the functionalization of the indazole core. nih.govmdpi.com Researchers are also exploring novel synthetic strategies to shorten reaction times and increase yields. nih.gov

A recent manuscript described a practical, two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate, from inexpensive starting materials, which was successfully demonstrated on a hundred-gram scale without the need for column chromatography. chemrxiv.orgchemrxiv.org Such advancements are crucial for making these compounds more accessible for academic research and further development.

The following table highlights key aspects of a scalable synthesis for an indazole intermediate:

| Starting Material | Key Steps | Scale | Purification | Overall Yield | Reference |

| 2,6-dichlorobenzonitrile (B3417380) | Regioselective bromination, Heterocycle formation with hydrazine (B178648) | Hundred-gram | No column chromatography | 38-45% | chemrxiv.org |

This table is interactive. You can sort and filter the data.

Collaborative Research Opportunities in Indazole Chemistry and Biology

The multifaceted nature of drug discovery and development necessitates a collaborative approach. Future progress in the field of this compound research will greatly benefit from partnerships between academic institutions, pharmaceutical companies, and contract research organizations.

Collaborations can facilitate access to specialized technologies and expertise. For instance, academic labs can partner with companies that have established platforms for high-throughput screening, such as DNA-encoded libraries. stocktitan.netprnewswire.com These partnerships can accelerate the identification of new lead compounds and therapeutic targets. prnewswire.com

Furthermore, collaborative efforts are essential for translating basic research findings into clinical applications. Joint projects can bridge the gap between academic discovery and industrial development, ensuring that promising compounds are advanced through the drug development pipeline. The successful collaboration between BioAge Labs and HitGen, which resulted in a Phase 1 clinical candidate, serves as a model for such fruitful partnerships. stocktitan.net

Q & A

Q. What are the established synthetic routes for 4-phenoxy-1H-indazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via condensation reactions between substituted hydrazines and phenoxy-substituted indole precursors. For example, hydrazine salts (e.g., hydrazinium chloride) react with 3-aryl-2-(aminomethylene)-propionitriles in alcohols (C1–C3) under reflux to form the indazole core . Key variables include:

- Solvent choice : Polar protic solvents (e.g., ethanol) enhance nucleophilic substitution.

- Temperature : Reflux conditions (~80°C) improve cyclization efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >90% purity.

Yield optimization requires strict anhydrous conditions to avoid hydrolysis of intermediates.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

Q. How is preliminary pharmacological activity screened for this compound?

Methodological Answer:

- Kinase inhibition assays : Use recombinant kinases (e.g., FLT3, JAK2) with ATP-Glo™ luminescence to measure IC₅₀ values.

- Cellular viability assays : Treat cancer cell lines (e.g., K562 leukemia) for 72 hours and quantify viability via MTT/WST-1.

- Selectivity profiling : Compare activity against >50 kinases to identify off-target effects .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalable production (>100 g) without compromising purity?

Methodological Answer:

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by controlling residence time and temperature gradients.

- Catalytic systems : Pd/C or Ni catalysts enhance reductive amination steps, reducing byproduct formation .

- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments.

Q. What computational strategies predict target binding modes of this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., PDB: 4XQC).

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes.

- Free-energy calculations : MM-PBSA/GBSA quantifies binding affinities, correlating with experimental IC₅₀ .

Q. How should contradictory biological data (e.g., varying IC₅₀ across assays) be resolved?

Methodological Answer:

- Assay standardization : Replicate experiments under identical buffer conditions (pH 7.4, 1 mM ATP).

- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently.

- Data triangulation : Cross-reference with structural analogs (e.g., 4-arylindazole derivatives) to identify structure-activity trends .

Q. What advanced NMR techniques resolve ambiguous NOE signals in crowded aromatic regions?

Methodological Answer:

Q. How are hydrogen-bonding networks analyzed in crystalline forms of this compound?

Methodological Answer:

- Graph-set analysis : Assigns patterns (e.g., D(2), R₂²(8)) to categorize H-bond motifs .

- SHELXL refinement : Incorporates anisotropic displacement parameters to model H-bond geometries.

- Hirshfeld surface analysis : CrystalExplorer visualizes intermolecular interactions (e.g., π-π stacking vs. H-bonds) .

Q. What challenges arise in multi-step synthesis scale-up, and how are they mitigated?

Methodological Answer:

Q. How do structural modifications (e.g., fluorination) impact pharmacological activity?

Methodological Answer:

- Electron-withdrawing groups : Fluorine at the 4-phenoxy position increases metabolic stability (CYP3A4 resistance).

- Bioisosteric replacement : Replace phenoxy with thienyl to enhance blood-brain barrier penetration.

- SAR studies : Synthesize analogs (e.g., 4-fluoro-N-methyl derivatives) and compare logP and pKa values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.